molecular formula C12H27NO2SSi B13910184 (R,E)-N-(2-((tert-butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide

(R,E)-N-(2-((tert-butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide

Cat. No.: B13910184
M. Wt: 277.50 g/mol
InChI Key: GYWHPULLAAZCJG-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 393536-19-1) is a chiral sulfinamide featuring a tert-butyldimethylsilyl (TBS)-protected hydroxyl group on an ethylidene backbone. It serves as a key intermediate in asymmetric synthesis, particularly in pharmaceutical applications where stereochemical control is critical . Its molecular formula is C₁₂H₂₇NO₂SSi, with a purity of ≥95% in commercial preparations .

Properties

Molecular Formula

C12H27NO2SSi

Molecular Weight

277.50 g/mol

IUPAC Name

(R)-N-[2-[tert-butyl(dimethyl)silyl]oxyethylidene]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C12H27NO2SSi/c1-11(2,3)16(14)13-9-10-15-17(7,8)12(4,5)6/h9H,10H2,1-8H3/t16-/m1/s1

InChI Key

GYWHPULLAAZCJG-MRXNPFEDSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OCC=N[S@](=O)C(C)(C)C

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC=NS(=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Reaction Scheme Overview

Step Reagents and Conditions Product Yield (%) Notes
1 (R)-tert-butanesulfinamide + 2-((tert-butyldimethylsilyl)oxy)acetaldehyde, CuSO4, CH2Cl2, room temperature, 72 h This compound 70-90% High diastereoselectivity; reaction monitored by TLC; purification by chromatography may be required

This method is adapted from the general procedures described by Ellman and co-workers, with modifications for the TBS-protected aldehyde substrate.

Detailed Preparation Methods

Condensation Reaction

  • Starting Materials:

    • (R)- or (S)-tert-butanesulfinamide (chiral auxiliary)
    • 2-((tert-butyldimethylsilyl)oxy)acetaldehyde (aldehyde with TBS-protected hydroxyl)
  • Procedure:

    • Dissolve the sulfinamide (1 equiv) in anhydrous dichloromethane to make a 1 M solution.
    • Add freshly distilled 2-((tert-butyldimethylsilyl)oxy)acetaldehyde (1.2 equiv).
    • Add anhydrous copper(II) sulfate (1.5–2.0 equiv) as a dehydrating agent.
    • Stir the reaction mixture at room temperature for 72 hours.
    • Monitor the reaction progress by thin-layer chromatography (TLC).
    • Upon completion, dilute the mixture with 5% potassium bisulfate solution to quench.
    • Separate the organic layer, extract the aqueous layer twice with dichloromethane.
    • Dry combined organic layers over sodium sulfate (Na2SO4).
    • Evaporate solvent under reduced pressure.
    • Purify the crude product by column chromatography if necessary to obtain the pure sulfinimine.
  • Notes:

    • The reaction proceeds with excellent diastereoselectivity due to the chiral sulfinamide auxiliary.
    • Copper(II) sulfate acts as a mild dehydrating agent facilitating imine formation without harsh conditions.
    • The TBS group protects the hydroxyethyl moiety from side reactions during condensation.

Alternative Catalysts and Conditions

  • Titanium tetraethoxide (Ti(OEt)4) has been reported as an alternative catalyst for similar sulfinimine formations, often under reflux conditions (~60 °C) for 40 minutes, leading to rapid imine formation with color changes indicating reaction progress.
  • However, for the TBS-protected aldehyde, milder room temperature conditions with CuSO4 are preferred to avoid TBS deprotection.

Supporting Synthetic Steps for Aldehyde Preparation

The aldehyde precursor, 2-((tert-butyldimethylsilyl)oxy)acetaldehyde, is generally synthesized via selective protection of 2-hydroxyacetaldehyde or related diols with tert-butyldimethylsilyl chloride (TBSCl) under standard silylation conditions:

  • Typical Silylation Conditions:
    • React 2-hydroxyacetaldehyde with TBSCl in the presence of imidazole or a tertiary amine base in anhydrous solvent (e.g., DMF or dichloromethane).
    • Purify the TBS-protected aldehyde by distillation or chromatography.

This aldehyde is sensitive and often freshly prepared or used immediately to avoid hydrolysis or decomposition.

Analytical and Characterization Data

Parameter Typical Data for this compound
Optical Rotation + or − values consistent with (R) or (S) sulfinamide configuration, e.g., [α]D +18.7 (c 0.55, CHCl3)
IR Spectroscopy Characteristic imine C=N stretch ~1650 cm⁻¹, Si–O stretch ~1100 cm⁻¹, absence of NH stretch indicating imine formation
1H NMR (CDCl3) Signals corresponding to tert-butyl groups, dimethylsilyl methyls, ethylidene protons, and sulfinamide backbone
13C NMR Signals for imine carbon (~160-170 ppm), TBS carbons, and sulfinamide carbons
HRMS (ESI) Molecular ion peak consistent with calculated mass for C13H27NOSiS (exact formula)

These data confirm the formation and purity of the sulfinimine product.

Summary Table of Preparation Methods

Method ID Reagents Conditions Yield (%) Advantages References
M1 (R)-tert-butanesulfinamide + 2-((tert-butyldimethylsilyl)oxy)acetaldehyde + CuSO4 CH2Cl2, rt, 72 h 70-90 Mild, high diastereoselectivity
M2 (R)-tert-butanesulfinamide + aldehyde + Ti(OEt)4 CH2Cl2, reflux ~60 °C, 40 min 75-85 Faster reaction, color indicator

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to a sulfonamide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfinamide can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The TBDMS group can be selectively removed under acidic or fluoride ion conditions, such as with tetrabutylammonium fluoride (TBAF), to yield the corresponding alcohol.

    Addition: The compound can participate in nucleophilic addition reactions, particularly at the carbonyl carbon.

Scientific Research Applications

(R,E)-N-(2-((tert-butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide is a complex organic compound with a tert-butyldimethylsilyl (TBDMS) group, useful in organic synthesis as a protecting group for hydroxyl groups and as a chiral auxiliary in asymmetric synthesis.

Applications in Scientific Research

This compound is widely used in scientific research for:

  • Organic Synthesis It serves as a protecting group for alcohols and a chiral auxiliary in asymmetric synthesis. The tert-butyldimethylsilyl group is introduced via silylation reactions using reagents such as tert-butyldimethylsilyl chloride (TBDMS-Cl) and a base like imidazole or triethylamine. The reaction conditions often require anhydrous solvents and an inert atmosphere to prevent hydrolysis and oxidation.
  • Medicinal Chemistry It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
  • Material Science It is used in the development of novel materials with specific properties.
  • Biological Studies It serves as a probe in biochemical assays to study enzyme mechanisms and interactions.

Reactions

This compound can undergo several chemical reactions:

  • Oxidation The sulfinamide group can be oxidized to a sulfonamide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction The sulfinamide can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
  • Substitution The TBDMS group can be selectively removed under acidic or fluoride ion conditions, such as with tetrabutylammonium fluoride (TBAF), to yield the corresponding alcohol.
  • Addition The compound can participate in nucleophilic addition reactions, particularly at the carbonyl carbon.

Mechanism of Action

The mechanism of action of (R,E)-N-(2-((tert-butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide involves the stabilization of reactive intermediates through the steric and electronic effects of the TBDMS group. The sulfinamide moiety can act as a nucleophile or electrophile, depending on the reaction conditions, facilitating various transformations in organic synthesis.

Comparison with Similar Compounds

Substituent Variations on the Ethylidene Backbone

Compound Name Substituent on Ethylidene Stereochemistry Key References
(R,E)-N-(2-(TBS-oxy)ethylidene)-2-methylpropane-2-sulfinamide TBS-protected hydroxyl R,E
(S,E)-N-(2-(TBS-oxy)ethylidene)-2-methylpropane-2-sulfinamide TBS-protected hydroxyl S,E
(R,E)-N-(2-(Triisopropylsilyl-oxy)ethylidene)-2-methylpropane-2-sulfinamide Triisopropylsilyl (TIPS)-protected hydroxyl R,E
(R,E)-N-(2,2,2-Trifluoroethylidene)-2-methylpropane-2-sulfinamide Trifluoroethyl R,E
(R,E)-N-(3-Methylbutylidene)-2-methylpropane-2-sulfinamide 3-Methylbutyl R,E

Key Observations :

  • Stereochemical Impact : The R vs. S configuration in sulfinamides (e.g., vs. ) dictates enantioselectivity in subsequent reactions, such as asymmetric additions to imines.
  • Silyl Group Effects : TBS and TIPS groups both provide steric protection but differ in bulkiness. TIPS (triisopropylsilyl) may enhance stability under acidic conditions but complicate deprotection steps .
  • Electronic Effects : Trifluoroethylidene derivatives () introduce strong electron-withdrawing effects, altering reactivity in nucleophilic additions.

Comparison with Analogous Syntheses

Compound Catalyst Yield Conditions Reference
(S,E)-N-(2-(TBS-oxy)ethylidene)-2-methylpropane-2-sulfinamide CuSO₄ 89% RT, 16 hr
(R,E)-N-(2-Phenyl-2-(TIPS-oxy)ethylidene)-2-methylpropane-2-sulfinamide Ti(OEt)₄ 60% THF, N₂ atmosphere
(R,E)-N-(3-Methylbutylidene)-2-methylpropane-2-sulfinamide Not specified ~80% Standard condensation

Key Observations :

  • Catalyst Choice : Titanium-based catalysts (e.g., Ti(OEt)₄) are common for imine formation but may require anhydrous conditions. Copper sulfate (CuSO₄) offers a cheaper, air-stable alternative .
  • Yield Variability : Bulky substituents (e.g., TIPS) reduce yields due to steric hindrance during imine formation .

Stability and Deprotection

  • TBS vs. TIPS : TBS groups are cleaved with TBAF (tetrabutylammonium fluoride) , while TIPS requires harsher conditions (e.g., HF·pyridine) .
  • Trifluoroethylidene Derivatives : Enhanced electrophilicity facilitates nucleophilic attacks but may limit compatibility with reducing agents .

Physical and Spectral Properties

Compound [α]D²⁰ (c, solvent) IR (νmax, cm⁻¹) ¹H NMR (δ, ppm)
(R,E)-N-(2-(TBS-oxy)ethylidene)-2-methylpropane-2-sulfinamide Not reported ~2962, 1666 0.00 (Si(CH₃)₂), 1.07 (tBu)
(S,E)-N-(2-Phenyl-2-(TIPS-oxy)ethylidene)-2-methylpropane-2-sulfinamide +138.8 (c 1.0, CHCl₃) 2943, 1622 7.96 (t, J=3 Hz, 1H)
(R,E)-N-(2,2,2-Trifluoroethylidene)-2-methylpropane-2-sulfinamide Not reported 3236 (N-H stretch) 4.44 (d, J=3 Hz, 2H)

Key Observations :

  • Optical Rotation : High [α]D values (e.g., +138.8° in ) confirm chiral purity, critical for enantioselective applications.
  • Spectral Signatures: Si(CH₃)₂ (δ 0.00 ppm) and tBu (δ 1.07 ppm) are diagnostic in ¹H NMR for TBS-containing compounds .

Biological Activity

(R,E)-N-(2-((tert-butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide is a sulfinamide compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is structurally related to tert-butanesulfinamide, known for its applications in asymmetric synthesis and as a chiral auxiliary. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C₁₃H₁₉NOSi
  • Molecular Weight : 239.38 g/mol
  • CAS Number : 101711-55-1

The compound features a sulfinamide functional group, which is significant for its reactivity and biological interactions.

Inhibition of Enzymatic Activity

Research indicates that sulfinamides can act as inhibitors for various enzymes. For instance, compounds related to tert-butanesulfinamide have been shown to inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression and have implications in cancer therapy . The specific mechanism involves the binding of the sulfinamide moiety to the active site of HDACs, leading to altered acetylation status of histones and non-histone proteins.

Antimicrobial Activity

Sulfinamides have also been investigated for their antimicrobial properties. Studies suggest that modifications in the sulfinamide structure can enhance activity against certain bacterial strains. The presence of the tert-butyldimethylsilyl group may increase lipophilicity, allowing better membrane penetration and increased efficacy against pathogens .

Case Study 1: Synthesis and Biological Evaluation

A study focused on the synthesis of this compound reported its synthesis via a multi-step reaction involving tert-butyldimethylsilyl chloride and various amines. The resulting compound exhibited significant inhibitory effects on HDAC3, with IC50 values indicating potent activity comparable to known HDAC inhibitors .

Case Study 2: Asymmetric Synthesis Applications

In another study, this compound was utilized as a chiral auxiliary in asymmetric synthesis. This application demonstrated its utility in producing enantiomerically pure amines with high yields, showcasing its importance in pharmaceutical synthesis .

Data Summary Table

PropertyValue
Molecular Weight239.38 g/mol
CAS Number101711-55-1
Inhibition TargetHistone Deacetylase 3
Antimicrobial ActivityModerate to High
Synthesis YieldUp to 79%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.